1-benzyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one
Overview
Description
1-benzyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridinone moiety, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and alkylating agents under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, where a chlorophenyl methylthio group is attached to the oxadiazole ring.
Formation of the Pyridinone Moiety: The pyridinone moiety is synthesized through cyclization reactions involving appropriate precursors such as pyridine derivatives and benzyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or other reactive sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and other reducing agents.
Substitution: Halogenated solvents, bases like sodium hydroxide, and various nucleophiles or electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced oxadiazole rings, alcohols, and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-benzyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, gene expression, or metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(4-Chlorophenyl)-5-(phenylmethylthio)-1,3,4-oxadiazole: Similar but lacks the pyridinone moiety.
1-(4-Chlorophenyl)-3-(phenylmethyl)-1H-pyrazole: Contains a pyrazole ring instead of an oxadiazole ring.
Uniqueness
1-benzyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one is unique due to its combination of an oxadiazole ring, a pyridinone moiety, and a chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-10-8-16(9-11-17)14-28-21-24-23-19(27-21)18-7-4-12-25(20(18)26)13-15-5-2-1-3-6-15/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSBHBIEADMSQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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